molecular formula C19H12N2O3S B13749884 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- CAS No. 21810-29-7

9(10H)-Acridinone, 4-nitro-1-(phenylthio)-

Cat. No.: B13749884
CAS No.: 21810-29-7
M. Wt: 348.4 g/mol
InChI Key: GXVKCZFAZONQGQ-UHFFFAOYSA-N
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Description

Overview of the Acridinone (B8587238) Scaffold in Chemical Research

The acridinone scaffold is a tricyclic aromatic structure that has garnered considerable attention in chemical and pharmaceutical research. Its planar nature allows it to intercalate into DNA, a mechanism that is fundamental to the anticancer activity of many acridone (B373769) derivatives. This core structure serves as a versatile template for the development of new therapeutic agents, with modifications to the ring system significantly influencing the compound's biological properties. The inherent fluorescence of the acridone nucleus also makes it a valuable tool in the development of probes for monitoring biological processes.

Historical Context of Acridinone Derivatives in Academic Discovery

The synthesis of the acridinone core has historical roots in the early 20th century with the development of the Ullmann condensation reaction. This reaction, and the related Jourdan-Ullmann-Goldberg synthesis, provided a foundational method for creating substituted diphenylamines, which are key precursors to acridones. These early synthetic advancements paved the way for the exploration of a vast number of acridone derivatives. Over the decades, researchers have synthesized and investigated numerous analogues, leading to the discovery of compounds with a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Significance of the 4-nitro-1-(phenylthio) Substitution Pattern on the 9(10H)-Acridinone Core for Research Interest

While specific research on 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is not extensively documented in publicly available literature, the significance of its substitution pattern can be inferred from studies on related compounds. The presence of a nitro group at the 4-position is particularly noteworthy. Nitroaromatic compounds are known to have a wide spectrum of biological activities, and in the context of acridines, a nitro group can enhance their DNA cross-linking abilities, a key factor in their antitumor potential. Specifically, the positioning of the nitro group is critical; for instance, 1-nitro-9-aminoacridine derivatives have been shown to act as potent DNA cross-linking agents, a property not observed in isomers with the nitro group at other positions nih.gov.

The phenylthio group at the 1-position introduces a sulfur linkage and an additional phenyl ring. Thioether derivatives of various heterocyclic compounds have been explored for their biological activities. The introduction of a phenylthio group can modulate the electronic properties, lipophilicity, and steric profile of the acridinone scaffold. These changes can, in turn, influence the compound's ability to interact with biological targets. The combination of both the 4-nitro and 1-(phenylthio) substituents on the acridinone core presents a unique chemical entity with potential for novel biological activity, making it a subject of interest for further investigation in medicinal chemistry.

PropertyData
Molecular Formula C19H12N2O3S
IUPAC Name 4-nitro-1-(phenylthio)acridin-9(10H)-one
CAS Number 88663-71-2
Molecular Weight 360.4 g/mol
Appearance Data not available
Melting Point Data not available
Solubility Data not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21810-29-7

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-nitro-1-phenylsulfanyl-10H-acridin-9-one

InChI

InChI=1S/C19H12N2O3S/c22-19-13-8-4-5-9-14(13)20-18-15(21(23)24)10-11-16(17(18)19)25-12-6-2-1-3-7-12/h1-11H,(H,20,22)

InChI Key

GXVKCZFAZONQGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=CC=CC=C4C3=O

Origin of Product

United States

Spectroscopic and Structural Elucidation of 9 10h Acridinone, 4 Nitro 1 Phenylthio

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, both ¹H and ¹³C NMR spectra would provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the acridinone (B8587238) core and the phenylthio group. The acridinone protons will likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing nitro group and the electron-donating phenylthio group will influence the chemical shifts of the adjacent protons. The proton on the nitrogen of the acridinone ring (N-H) would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of δ 10-12 ppm. The five protons of the phenylthio group would also resonate in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) of the acridinone system is expected to have a characteristic chemical shift in the downfield region, typically around δ 175-185 ppm. The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon atom attached to the nitro group would be shifted downfield due to its electron-withdrawing nature, while the carbon attached to the sulfur atom would be influenced by the shielding effect of the sulfur.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic (Acridinone) 7.0 - 8.5 m
Aromatic (Phenylthio) 7.2 - 7.6 m

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
C=O 175 - 185
Aromatic C-NO₂ 145 - 155
Aromatic C-S 130 - 140

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- would be characterized by several key absorption bands.

The most prominent peaks would arise from the carbonyl (C=O) stretching of the acridinone, the N-H stretching of the secondary amine, and the symmetric and asymmetric stretching of the nitro (NO₂) group. The C-S stretching of the phenylthio group is typically weak and may be difficult to observe.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C=O Stretch 1630 - 1680 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
NO₂ Asymmetric Stretch 1500 - 1550 Strong
NO₂ Symmetric Stretch 1330 - 1370 Strong
C-N Stretch 1200 - 1350 Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, with a molecular formula of C₁₉H₁₂N₂O₃S, HRMS would provide a highly accurate mass measurement. uni.lu This allows for the unambiguous confirmation of its molecular formula.

The calculated monoisotopic mass of C₁₉H₁₂N₂O₃S is 348.05685 Da. In an HRMS experiment, the protonated molecule ([M+H]⁺) would be observed at an m/z of 349.06413. uni.lu The high resolution of the instrument allows for the differentiation of this mass from other possible elemental compositions with the same nominal mass.

Predicted HRMS Data

Ion Calculated m/z
[M]⁺ 348.05685
[M+H]⁺ 349.06413
[M+Na]⁺ 371.04607

X-ray Crystallography for Solid-State Structure Analysis

Although no experimental crystal structure has been reported for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, analysis of related acridinone derivatives allows for a prediction of its solid-state structure. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

It is expected that the tricyclic acridinone core would be nearly planar. The phenylthio and nitro substituents would likely be twisted out of the plane of the acridinone ring to minimize steric hindrance. The crystal packing would likely be stabilized by intermolecular interactions such as hydrogen bonding involving the N-H group and the oxygen atoms of the carbonyl and nitro groups, as well as π-π stacking interactions between the aromatic rings.

Conformational Analysis and Planarity of the Acridinone System

The acridinone ring system is known to be largely planar due to the extensive π-conjugation. chemicalbook.com The introduction of substituents at the 1 and 4 positions can, however, induce some degree of distortion from perfect planarity.

Theoretical and Computational Investigations of 9 10h Acridinone, 4 Nitro 1 Phenylthio

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. zzylchem.comresearchgate.netresearchgate.netijcce.ac.ir For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, DFT calculations can map its electron distribution, determine molecular orbital energies, and provide a basis for understanding its chemical behavior.

The acridinone (B8587238) core is a planar, electron-rich aromatic system. nih.gov The introduction of a potent electron-withdrawing nitro (-NO₂) group at the 4-position and a phenylthio (-SPh) group at the 1-position significantly modulates this electronic landscape. The nitro group strongly delocalizes electron density from the acridinone ring, while the phenylthio group can act as a weak electron-donating group through resonance or an inductive electron-withdrawing group, depending on its conformation. These substitutions create a pronounced intramolecular charge transfer character within the molecule. rsc.org

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is expected to be distributed across the electron-rich acridinone and phenylthio moieties, while the LUMO is likely localized on the electron-deficient nitro-substituted ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition properties. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

Table 1: Predicted Key Electronic Properties from DFT Calculations
PropertyPredicted Characteristic for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-Significance
HOMO Energy Relatively high, localized on the acridinone and phenylthio groups.Indicates regions susceptible to electrophilic attack.
LUMO Energy Low, localized on the nitro-substituted aromatic ring.Indicates regions susceptible to nucleophilic attack and reduction. epa.gov
HOMO-LUMO Gap Relatively small due to strong donor-acceptor character.Suggests higher chemical reactivity and potential for visible light absorption.
Dipole Moment Significant, oriented from the phenylthio toward the nitro group.Influences solubility, crystal packing, and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govdtic.milimist.ma For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the MEP would display distinct regions of positive and negative potential.

The most negative regions (typically colored red or yellow) are expected to be located around the oxygen atoms of the carbonyl group and, most prominently, the nitro group. researchgate.netresearchgate.net These sites are rich in electron density and represent the most likely points for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential regions (colored blue) would be found near the hydrogen atoms, particularly the N-H proton of the acridinone ring, indicating susceptibility to nucleophilic attack. The presence of the strongly electron-withdrawing nitro group creates a significant region of positive potential on the adjacent aromatic ring, enhancing its susceptibility to nucleophiles. dtic.mil

Computational methods can reliably predict various spectroscopic properties, aiding in the structural confirmation and analysis of compounds. wordpress.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. Due to its extended π-conjugated system and strong intramolecular charge transfer character, 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is expected to have significant absorption bands in the UV and likely the visible region. rsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. Key predicted peaks would include the C=O stretching of the acridinone ketone, the N-H stretching frequency, and the symmetric and asymmetric stretching vibrations of the NO₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. The electron-withdrawing nitro group would cause a downfield shift for nearby protons, while the phenylthio group's effect would be conformation-dependent.

Table 2: Predicted Spectroscopic Data
Spectroscopy TypePredicted Key Features
UV-Visible Major absorption bands expected in the range of 350-450 nm due to π-π* and charge-transfer transitions.
Infrared (IR) C=O stretch (~1620-1640 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), Asymmetric NO₂ stretch (~1520-1560 cm⁻¹), Symmetric NO₂ stretch (~1340-1360 cm⁻¹).
¹H NMR Aromatic protons adjacent to the nitro group expected to be significantly deshielded (downfield shift). The N-H proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Carbon atom attached to the nitro group would be significantly deshielded. Carbonyl carbon would appear around 175-180 ppm.

Molecular Docking and Simulation Studies for Target Interaction Prediction

Acridone (B373769) derivatives are well-known for their biological activities, often attributed to their ability to interact with biological macromolecules like DNA and proteins. nih.gov Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) binds to a receptor's active site. iajpr.comnih.govijpsr.com

Given its planar aromatic structure, 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is a prime candidate for DNA intercalation. ijrpc.comnih.gov Docking studies could model its insertion between DNA base pairs. The planar acridinone core would likely engage in π-stacking interactions with the nucleobases. The substituents would lie in the DNA grooves, where the nitro and phenylthio groups could form specific hydrogen bonds or van der Waals interactions with the DNA backbone or groove walls, enhancing binding affinity and specificity. nih.gov

Beyond DNA, acridones are known to target enzymes such as topoisomerases and protein kinases. nih.gov Docking studies could predict the binding of this compound into the active sites of these enzymes. For instance, the nitro group could act as a hydrogen bond acceptor, while the phenylthio group could engage in hydrophobic interactions within a pocket of the enzyme. Molecular dynamics (MD) simulations can further refine these predictions, providing insights into the stability of the ligand-receptor complex over time. nih.govnih.govresearchgate.net

Table 3: Potential Biological Targets and Predicted Interactions
Potential TargetPredicted Binding ModeKey Interacting Groups
DNA Intercalation between base pairs.Planar acridinone core (π-stacking), Nitro group (H-bonding in groove), Phenylthio group (hydrophobic interactions in groove).
Topoisomerase I/II Intercalation at the DNA cleavage site, interaction with enzyme residues.Acridinone core (π-stacking with DNA and aromatic residues), Carbonyl/Nitro oxygen (H-bonding with amino acid residues).
Protein Kinases Binding to the ATP-binding pocket.N-H and C=O groups (H-bonding with hinge region), Phenylthio group (hydrophobic interactions).

Conformational Dynamics and Energetic Landscapes

Computational methods can be used to explore the conformational space and determine the energetic landscape. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This analysis would likely reveal several low-energy (stable) conformers. acs.orgmdpi.com The interplay between steric hindrance (e.g., between the phenyl ring and the acridinone core) and electronic stabilization (e.g., conjugation effects) will dictate the preferred conformations. Understanding these dynamics is crucial, as the bioactive conformation required for binding to a biological target may not be the lowest energy conformation in solution.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity or toxicity. nih.govoup.comresearchgate.net For a series of analogues of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, a QSAR model could be developed to predict their anticancer activity, for example. scialert.netwisdomlib.orgfarmasimahaganesha.ac.id

To build a QSAR model, various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecule's physicochemical properties. For this specific compound and its analogues, relevant descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges. The strong electronic nature of the nitro group makes descriptors like E(LUMO) particularly relevant for toxicity models of nitroaromatics. epa.govacs.org

Steric Descriptors: Molecular volume, surface area, and specific conformational indices (e.g., ovality). These are important for describing how the molecule fits into a binding site. wisdomlib.org

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity and affects its ability to cross cell membranes.

Topological Descriptors: Indices that describe molecular connectivity and shape. nih.gov

By applying statistical methods like multiple linear regression (MLR), a QSAR equation can be derived that predicts activity based on these descriptors. Such a model could reveal, for instance, that increasing the electron-withdrawing strength at the 4-position while maintaining a certain level of lipophilicity enhances biological activity. nih.govscialert.net

Table 4: Key Descriptors for QSAR Modeling
Descriptor ClassExample DescriptorPredicted Influence on Activity/Toxicity
Electronic E(LUMO) (Energy of Lowest Unoccupied Molecular Orbital)A lower E(LUMO) often correlates with higher toxicity for nitroaromatics due to increased electrophilicity. epa.gov
Hydrophobic LogP (Octanol-Water Partition Coefficient)An optimal LogP value is typically required for cell membrane transport and target engagement. nih.gov
Steric Molar Refractivity (MR)Relates to molecular volume and polarizability; can influence binding through van der Waals forces. wisdomlib.org
Topological Connectivity IndicesDescribe the branching and complexity of the molecular structure, which can impact receptor fit.

Structure Activity Relationship Sar Studies on 9 10h Acridinone, 4 Nitro 1 Phenylthio and Its Analogues

Impact of Nitro Group Modifications on Academic Activity

The position of the nitro group on a heterocyclic scaffold is often critical to its biological effects. Studies on other classes of compounds, such as chalcones, have demonstrated that the location of the nitro substituent plays an important role in their anti-inflammatory and vasorelaxant activities. researchgate.net In the context of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the placement at C-4 influences the electron density across the entire ring system.

Modifications or replacement of the nitro group would be expected to substantially alter the compound's activity. Replacing it with an electron-donating group, for instance, would reverse the electronic effects, likely leading to a significant decrease or a complete change in the biological activity profile. Conversely, substitution with other strong electron-withdrawing groups might retain or modify the activity, depending on the steric and electronic properties of the new substituent. The nitro group can also be involved in redox reactions within cells, leading to the production of toxic intermediates that can contribute to antimicrobial effects by causing cellular damage. rsc.org

Table 1: Predicted Impact of Nitro Group Modifications

Modification at C-4 Predicted Electronic Effect Anticipated Impact on Activity Rationale
Replacement with -NH2 Electron-donating Significant change or loss of activity Reverses the electron-withdrawing nature of the scaffold.
Replacement with -CN Electron-withdrawing Activity may be retained or modified Mimics the electron-withdrawing effect of the nitro group. researchgate.net
Replacement with -H Neutral Likely reduction in activity Removal of the activating group.

Role of the Phenylthio Moiety and its Substitutions

The phenylthio moiety at the 1-position is another critical determinant of the biological activity of this class of acridinones. In various heterocyclic compounds, a C4-phenylthio substituent has been found to be essential for antimicrobial activity. mdpi.com This suggests that the sulfur atom and the attached phenyl ring are key to the molecule's interaction with its biological target.

SAR studies on related scaffolds, such as benzylthioquinolinium iodides, have provided valuable insights that can be extrapolated to the acridinone (B8587238) series. researchgate.net These studies explored several modifications to understand the role of the phenylthio group:

Aromaticity: Replacing the phenyl ring with a non-aromatic cyclohexyl ring was investigated to determine if the aromaticity of the thio moiety is required for activity. researchgate.net

Presence of the Thioether: The entire phenylthio moiety was replaced by a lipophilic iodine atom to evaluate the effect of its absence. researchgate.net

Bioisosteric Replacement: The sulfur atom was replaced with an oxygen atom to form an oxygen isostere, assessing the specific contribution of the sulfur atom to the activity. researchgate.net

Furthermore, substitutions on the phenyl ring of the phenylthio group have been shown to cause significant changes in activity against various pathogens, indicating that the electronic and steric properties of this ring are important for optimizing biological response. researchgate.net

Table 2: SAR of the Phenylthio Moiety Based on Analogous Systems

Modification Rationale Observed Effect on Activity (in analogous systems) Reference
Replace Phenyl with Cyclohexyl Test requirement for aromaticity Presence of the phenyl ring was found to be required. researchgate.net
Replace Phenylthio with Iodine Evaluate the absence of the moiety Led to changes in the activity profile. researchgate.net
Replace Sulfur with Oxygen Bioisosteric replacement Investigated the role of the sulfur atom itself. researchgate.net

Influence of Substituents at Other Positions of the Acridinone Core

One of the most commonly modified positions is the nitrogen atom at the 10-position (N10). Studies on acridone-based derivatives as potential AKT inhibitors have shown that the presence of an alkyl spacer at the N10 position is an essential structural requirement for potent activity. rsc.org For example, N-benzyl substitution on certain hydroxyacridones yielded compounds with growth inhibitory activity in the low micromolar range.

Substitutions on the carbocyclic rings of the acridinone nucleus also play a role. For a class of bis-(acridine-4-carboxamides), it was found that substitution at the 5-position was favorable for activity, whereas modifications at the 6-position were detrimental. These findings highlight the specific spatial and electronic requirements for optimal interaction with biological targets like DNA.

Table 3: Influence of Substituents on the Acridinone Core

Position of Substitution Type of Substituent Effect on Biological Activity Reference
N10 Alkyl spacer (e.g., propyl, butyl) Essential for potent AKT inhibition. rsc.org
N10 Benzyl group Yielded potent keratinocyte growth inhibitory activity.
C5 Various substituents Favorable for the activity of bis-acridine derivatives.

Stereochemical Considerations and their Effect on Activity

The core structure of 9(10H)-acridinone is planar, meaning it lacks chiral centers and therefore does not have stereoisomers. mdpi.com However, stereochemistry becomes a critical factor when chiral substituents are introduced to the acridinone scaffold. The three-dimensional arrangement of atoms in these substituents can lead to the formation of enantiomers or diastereomers, which may exhibit significantly different biological activities.

The differential activity of stereoisomers is a well-established principle in pharmacology, as biological targets such as enzymes and receptors are themselves chiral. Consequently, one enantiomer of a drug may fit into a binding site much more effectively than its mirror image, leading to differences in potency and efficacy.

While specific SAR studies on chiral analogues of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- are not widely reported, research on other chiral acridine (B1665455) derivatives underscores the importance of stereochemistry. For instance, in a series of acridinylaminoalcohols and acridinylaminoacid esters developed as antiviral agents, the stereochemistry of the molecules had a notable impact on their performance. A fascinating "inversion of relative activity of enantiomers" was observed when comparing results from in vivo to in vitro models, highlighting the complex role that stereochemistry can play in both pharmacodynamics and pharmacokinetics.

Hybrid Compound Design and SAR Enhancement

To enhance the structure-activity relationship profile of the acridinone scaffold, researchers often employ a hybrid compound design strategy. This approach involves covalently linking the acridinone core to another pharmacophore known to possess a desired biological activity. The resulting hybrid molecule can exhibit synergistic effects, improved target selectivity, or a novel mechanism of action.

Several types of acridine-based hybrids have been designed to improve therapeutic potential:

Acridine-Nucleic Base Conjugates: A series of molecules acting as nuclease mimics were designed by linking an acridine intercalator to a purine (B94841) base. This design aimed to selectively identify and cleave DNA at specific sites.

Acridine-Porphyrin Hybrids: To develop novel photosensitizers for photodynamic therapy (PDT), acridone-based structures have been linked to porphyrin rings. These hybrids are designed to retain the DNA-intercalating ability of the acridone (B373769) moiety and the photosensitizing properties of the porphyrin.

Acridine-Metal Complexes: Platinum-acridine hybrids have been synthesized to create anticancer agents with enhanced cytotoxicity compared to traditional platinum-based drugs like cisplatin.

This strategy of creating hybrid compounds allows for the combination of distinct functionalities, leading to enhanced SAR profiles that would be difficult to achieve through simple substitutions on the parent acridinone scaffold alone.

Mechanistic Studies of 9 10h Acridinone, 4 Nitro 1 Phenylthio in Academic Contexts

DNA Intercalation and Binding Mechanisms

The planar tricyclic structure of acridone (B373769) derivatives is a strong predictor of their ability to interact with DNA. This interaction is often the basis for their biological effects.

Interaction with DNA Topoisomerase Enzymes

Acridine (B1665455) and acridinone (B8587238) derivatives are well-documented for their role as inhibitors of DNA topoisomerase enzymes. nih.govnih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. The mechanism of inhibition typically involves the stabilization of the topoisomerase-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA strand breaks and subsequently, cell cycle arrest and apoptosis. For instance, the anticancer agent amsacrine, a derivative of acridine, functions as a topoisomerase II poison. nih.gov The planar acridine ring intercalates between DNA base pairs, while the side chain interacts with the enzyme.

While specific studies on 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- are not available, the structural similarity to known topoisomerase inhibitors suggests a high likelihood of similar activity. The 4-nitro and 1-phenylthio substituents would be expected to modulate the electronic properties and steric interactions of the molecule, thereby influencing its binding affinity for both DNA and topoisomerase enzymes.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is another key target for acridone-related compounds. Inhibition of DNA gyrase leads to the disruption of bacterial DNA replication and is a validated antibacterial strategy. The mechanism of action for many DNA gyrase inhibitors involves binding to the enzyme-DNA complex, often in a manner that stabilizes single-strand DNA cleavage breaks. This is achieved through asymmetric intercalation, where the inhibitor inserts itself into the DNA strand with a shift of the scissile phosphate.

Enzyme Inhibition Mechanisms (excluding direct clinical relevance)

Beyond topoisomerases, acridone derivatives have been shown to inhibit other enzymes. For example, certain acridone analogues exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org The mechanism of inhibition often involves the binding of the planar acridone ring to the active site of the enzyme, potentially interacting with key amino acid residues. The nature and position of substituents on the acridone ring play a crucial role in determining the inhibitory potency and selectivity. For instance, studies on some acridone derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group, can influence their inhibitory activity. rsc.org

Given the structure of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, it is plausible that it could exhibit inhibitory activity against a range of enzymes. The nitro group, being strongly electron-withdrawing, and the bulky phenylthio group would significantly influence its interaction with enzyme active sites.

Molecular Interactions with Protein Targets (non-clinical)

The study of molecular interactions between small molecules and proteins is fundamental to understanding their biological effects. Protein-protein interactions (PPIs) are critical in many biological signaling pathways, and their inhibition is a significant area of research. While direct studies on the protein interactions of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- are not specified, the general characteristics of acridone derivatives suggest they can participate in various non-covalent interactions with proteins. These interactions can include hydrophobic interactions, hydrogen bonding, and van der Waals forces. The planar aromatic surface of the acridone core can engage in π-stacking with aromatic amino acid residues of a protein.

Furthermore, the nitro group on the acridone ring can act as a hydrogen bond acceptor, while the phenylthio group can introduce additional hydrophobic and steric interactions, potentially leading to specific binding with certain protein targets.

Photophysical Mechanisms (e.g., Chemiluminescence for related acridinium (B8443388) esters)

Acridone derivatives are known for their interesting photophysical properties, including fluorescence. Some acridone-based compounds exhibit pH-dependent fluorescence, where protonation can lead to significant shifts in their absorption and emission spectra. mdpi.comnih.gov This property is attributed to changes in the electronic structure of the molecule upon protonation.

Academic Applications and Research Findings

In Vitro Antimicrobial Research Potential

There is no publicly available research on the in vitro antimicrobial potential of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-.

Specific studies investigating the antibacterial activity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- against various bacterial strains have not been found in the surveyed literature.

Data from in vitro studies on the antifungal activity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- against fungal pathogens are not present in the available scientific literature.

Antiprotozoal Research Applications

There is no published research detailing the antiprotozoal applications of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-.

Specific investigations into the antimalarial activity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- against Plasmodium species are not documented in the current body of scientific literature.

Research findings on the in vitro activity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- against Leishmania species have not been reported in publicly accessible scientific journals.

There is no available data on the antitrypanosomal activity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- from in vitro studies.

Anticancer Research Applications

Similarly, there is a lack of specific research on the anticancer applications of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. The molecular mechanisms and cellular effects of this particular compound in the context of cancer research have not been documented in the available scientific literature.

No data has been published regarding the antiproliferative activity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- in any cancer cell lines. Consequently, no data table of its effects on cell proliferation can be provided. While various other acridinone (B8587238) derivatives have demonstrated antiproliferative effects, these findings cannot be attributed to the specific compound .

There are no studies available that have investigated the apoptosis-inducing properties of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. The molecular pathways and mechanisms by which this compound might induce programmed cell death in cancer cells remain unexplored.

Cell Cycle Modulation

The acridinone scaffold, a core component of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, is a recognized pharmacophore with the ability to interact with DNA and influence cell cycle progression. While direct studies on 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- are limited, research on analogous acridinone derivatives provides insights into its potential mechanisms of action. Acridinone derivatives have been noted for their capacity to intercalate into DNA, a mechanism that can lead to cell cycle arrest and the induction of apoptosis. nih.gov For instance, studies on other substituted acridinones have demonstrated antiproliferative activity correlated with an increase in the number of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Furthermore, some derivatives have been observed to cause a G1 phase arrest, suggesting an interference with the cell's preparation for DNA synthesis. nih.gov These findings suggest that 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- may warrant investigation for similar properties, given its structural similarities to these bioactive compounds. The planar nature of the acridinone ring system is a key feature that facilitates such interactions with DNA. nih.gov

Enzyme Modulation for Research Tools

The structural framework of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is characteristic of compounds that can act as enzyme modulators. The acridone (B373769) structure is known to be a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities that often involve enzyme inhibition. nih.gov For example, certain acridone derivatives have been investigated for their ability to inhibit cholinesterase, an enzyme critical in nerve function. nih.gov While specific enzymatic targets for 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- have not been extensively reported, its chemical structure suggests potential for interaction with various enzyme active sites. The planarity of the acridinone system allows for potential intercalation into protein structures, while the nitro and phenylthio substituents can engage in specific electrostatic and hydrophobic interactions, respectively. These features make it a candidate for screening in assays targeting a wide array of enzymes, potentially serving as a valuable research tool for probing enzyme function and for the development of new inhibitors.

Application in Advanced Materials Science (e.g., OLEDs)

The acridin-9(10H)-one core structure is of significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). rsc.org Acridinone derivatives are being explored as materials for thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of OLEDs. rsc.org The fundamental properties of the acridinone scaffold, such as its rigidity and electronic characteristics, make it a suitable candidate for designing new TADF emitters. rsc.org By attaching electron-donating and electron-accepting groups to the acridinone core, researchers can tune the photophysical properties of the resulting molecule. rsc.org Although research has not specifically highlighted 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- for OLED applications, its acridinone base suggests it could be a building block for such materials. The nitro group acts as an electron-withdrawing moiety, which could be paired with suitable electron-donating groups to create a molecule with the desired charge-transfer characteristics for TADF.

Acridinone Derivative Application Key Feature
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-oneTADF Emitter for OLEDsHigh fluorescence quantum yield and short TADF lifetime. rsc.org
General Acridinone StructuresLuminescent ProbesHigh fluorescence quantum yields. nih.gov

Antioxidant Activity in Research Models

Research into the antioxidant properties of acridinone derivatives has indicated that this class of compounds can exhibit significant radical-scavenging activity. Studies on nitro-derivatives of acridinyl-9-thioacetic acids, which are structurally related to 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, have demonstrated hepatoprotective and antioxidant effects in animal models. researchgate.net These effects are attributed to a reduction in lipid peroxidation. researchgate.net The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging assays. nih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the sulfur atom and the aromatic rings in 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- may contribute to its ability to stabilize and delocalize radical species, a key feature of many antioxidant compounds.

Assay Type Principle Relevance to Antioxidant Activity
DPPH AssayMeasures the reduction of the DPPH radical by an antioxidant.A common and rapid method to screen for radical scavenging ability. nih.gov
ABTS AssayMeasures the scavenging of the ABTS radical cation.Applicable to both hydrophilic and lipophilic antioxidants. nih.govmdpi.com
Lipid Peroxidation AssayQuantifies the oxidative degradation of lipids.Assesses the ability of a compound to protect biological membranes from oxidative damage. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for the Study of 9 10h Acridinone, 4 Nitro 1 Phenylthio

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and separation of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- from reaction mixtures and potential degradation products. While specific methods for this exact compound are not extensively detailed in the public domain, suitable methodologies can be extrapolated from established protocols for the parent 9(10H)-acridinone and its derivatives.

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of acridinone (B8587238) compounds. This technique separates molecules based on their hydrophobicity. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the presence of the phenylthio group significantly increases its hydrophobicity compared to the unsubstituted acridinone core, leading to longer retention times under typical RP-HPLC conditions.

A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. The use of formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer for peak identification.

Hypothetical HPLC Parameters for Purity Assessment:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 400 nm
Injection Volume 10 µL

This method would be suitable for determining the purity of a synthesized batch of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- and for monitoring the progress of its synthesis. Preparative HPLC, utilizing larger columns and higher flow rates, could also be employed for the isolation and purification of the compound for further studies.

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and investigation of the fragmentation pathways of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental composition.

In mechanistic studies, MS can be used to identify metabolites or degradation products. The fragmentation pattern of the parent compound in tandem mass spectrometry (MS/MS) experiments provides crucial structural information. For 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the phenylthio substituent.

Expected Fragmentation Patterns in Mass Spectrometry:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
[M+H]⁺[M+H - NO₂]⁺46.0055
[M+H]⁺[M+H - C₆H₅S]⁺109.0238
[M+H]⁺[C₆H₅S]⁺-

The study of these fragmentation patterns can help in understanding the stability of different parts of the molecule and can be critical in identifying the compound in complex biological matrices.

Spectroscopic Techniques for Interaction Studies (e.g., UV-Vis, Fluorescence with DNA/proteins)

Spectroscopic techniques are vital for investigating the non-covalent interactions of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- with biological macromolecules such as DNA and proteins. The planar aromatic structure of the acridinone core suggests a potential for DNA intercalation, a common mode of action for many anticancer drugs.

UV-Visible (UV-Vis) Spectroscopy: The interaction of the compound with DNA can be monitored by changes in its UV-Vis absorption spectrum. Upon intercalation into the DNA double helix, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorption are typically observed. These changes can be used to calculate the binding constant of the compound to DNA.

Fluorescence Spectroscopy: Many acridinone derivatives are fluorescent. The intrinsic fluorescence of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- or the fluorescence of a protein's tryptophan and tyrosine residues can be monitored to study binding interactions. Quenching of the compound's fluorescence upon addition of DNA or a protein can indicate binding. Similarly, quenching of a protein's intrinsic fluorescence can also signify an interaction. These fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine binding constants and to gain insights into the binding mechanism.

Hypothetical Spectroscopic Data for DNA Interaction:

TechniqueObservation upon DNA additionInterpretation
UV-Vis Spectroscopy Hypochromism and bathochromic shiftIntercalative binding to DNA
Fluorescence Spectroscopy Quenching of acridinone fluorescenceStatic quenching due to complex formation

These spectroscopic studies are fundamental in elucidating the potential mechanism of action of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- at a molecular level.

In Vitro Assay Development and Optimization

To evaluate the biological activity of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-, the development and optimization of relevant in vitro assays are crucial. Based on the structural features of acridinones, assays related to anticancer and antimicrobial activities are often a primary focus.

For anticancer activity, a common initial screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. This assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.

Example of In Vitro Assay Data:

Cell LineAssayEndpointHypothetical Result (IC₅₀)
Human colon cancer (HCT-116)MTT AssayCell Viability15 µM
Human breast cancer (MCF-7)MTT AssayCell Viability25 µM

Further in vitro assays could investigate the compound's effect on specific cellular processes, such as apoptosis (e.g., using Annexin V/propidium (B1200493) iodide staining and flow cytometry) or cell cycle progression (e.g., by propidium iodide staining and flow cytometry).

Optimization of these assays would involve determining the optimal concentration range of the compound, incubation times, and cell densities to ensure reliable and reproducible results. These in vitro studies provide the foundational data for understanding the compound's biological potential.

Future Research Directions and Prospects for 9 10h Acridinone, 4 Nitro 1 Phenylthio

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling extensive research on 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- and its analogs. Future investigations are anticipated to move beyond traditional methods, such as the Ullmann condensation, which involves the reaction of an aniline (B41778) derivative with an o-chlorobenzoic acid, followed by cyclization. While effective, these methods can require harsh reaction conditions.

Prospective research may focus on catalyst-driven approaches to improve efficiency and sustainability. Modern synthetic organic chemistry offers a toolkit of reactions that could be adapted for the synthesis of this acridinone (B8587238) derivative.

Table 1: Potential Modern Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Areas of Investigation
Palladium-catalyzed Buchwald-Hartwig aminationMilder reaction conditions, broader substrate scopeOptimization of ligands and reaction conditions for the specific substrates.
Copper-catalyzed C-S bond formationCost-effective catalyst, high efficiencyExploration of various copper sources and ligands to facilitate the thiolation step.
One-pot multi-component reactionsIncreased efficiency, reduced wasteDesign of a convergent synthesis that assembles the acridinone core in a single step.

Design of Next-Generation Acridinone Scaffolds with Tuned Academic Activity

The 9(10H)-acridinone framework is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific substitutions on 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- provide a template for the rational design of new derivatives with tailored properties for academic research. The nitro group and the phenylthio moiety are particularly amenable to chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Future design strategies will likely involve the synthesis of a library of analogs to probe the influence of various functional groups on the molecule's properties.

Table 2: Proposed Modifications for Next-Generation Scaffolds

Position of ModificationProposed ChangeRationale for Academic Exploration
4-Nitro GroupReduction to an amino group, replacement with other electron-withdrawing or -donating groupsTo investigate the role of electronics at this position on molecular interactions and photophysical properties.
1-Phenylthio GroupVariation of substituents on the phenyl ring (e.g., methoxy, chloro)To modulate steric and electronic properties and understand their impact on target engagement in research models.
N-10 PositionAlkylation or arylationTo enhance solubility and explore interactions with specific biological targets.

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the molecular properties and potential interaction mechanisms of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)-. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule.

Future computational work will be crucial for understanding the fundamental characteristics of this compound and for guiding the design of new derivatives.

Table 3: Key Areas for Computational Investigation

Computational MethodProperty to be InvestigatedPotential Insights for Academic Research
Density Functional Theory (DFT)Molecular geometry, electronic distribution, and reactivity indicesUnderstanding the intrinsic properties of the molecule and predicting sites of reactivity.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and fluorescence spectraElucidating the photophysical properties for potential applications in imaging and sensing.
Molecular DockingBinding modes with hypothetical research targetsPredicting potential interactions with biomolecules to guide experimental studies.

Investigation of Synergistic Effects with other Research Compounds

In many areas of chemical research, combinations of compounds can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Future studies on 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- could explore its potential to act in synergy with other research compounds. For instance, in the context of materials science, its properties could be enhanced when combined with other photoactive molecules.

Role in Chemical Biology Probe Development

The structural features of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- suggest its potential as a scaffold for the development of chemical biology probes. The acridinone core is known to exhibit fluorescence, a property that is highly valuable for imaging and sensing applications in biological systems. The nitro group can act as a fluorescence quencher, and its reduction in specific microenvironments could lead to a "turn-on" fluorescent response.

Future research in this area will focus on harnessing these properties to create probes for detecting specific analytes or monitoring biological processes.

Non-Biological Academic Applications

Beyond its potential in biological research, the unique electronic and photophysical properties of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- make it a candidate for various non-biological academic applications. The combination of an electron-accepting acridinone core modified with a nitro group and a sulfur-containing substituent could be of interest in materials science.

Potential areas of exploration include its use as a component in organic light-emitting diodes (OLEDs), where acridone (B373769) derivatives have shown promise, or as a photosensitizer in photodynamic applications. The investigation of its electrochemical properties could also reveal its suitability for applications in organic electronics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitro-1-(phenylthio)-9(10H)-acridinone, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the nitro group's electron-withdrawing properties to activate the acridinone core. A common approach involves reacting 4-nitro-9(10H)-acridinone with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires monitoring reaction time and stoichiometry, as excess thiophenol may lead to byproducts. Characterization via HPLC and NMR is critical to confirm regioselectivity at the 1-position .

Q. How can researchers safely handle 4-nitro-1-(phenylthio)-9(10H)-acridinone in laboratory settings?

  • Methodological Answer : Based on safety data sheets for structurally similar acridinones, full PPE (gloves, lab coat, goggles) and ventilation are mandatory. Use P95 respirators for aerosol protection, and store the compound in airtight containers away from light and moisture. Acute toxicity data are sparse, so assume precautionary measures for skin/eye irritation and respiratory sensitization .

Q. What spectroscopic techniques are most effective for characterizing the nitro and phenylthio substituents?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the acridinone core (λmax ~350–400 nm). FT-IR confirms nitro (asymmetric stretch ~1520 cm⁻¹) and C-S (700–600 cm⁻¹) groups. ¹H/¹³C NMR resolves aromatic proton environments, while X-ray crystallography (as in related phenothiazine analogs) provides definitive structural confirmation .

Advanced Research Questions

Q. How do steric and electronic effects influence the isomerization dynamics of 4-nitro-1-(phenylthio)-9(10H)-acridinone derivatives?

  • Methodological Answer : Computational studies (DFT) reveal that steric hindrance from ortho-substituents on the phenylthio group destabilizes planar intermediates, favoring allenamide formation over ynamides. For example, isomerization energies for acridinone derivatives range from −1.1 to −3.3 kcal/mol in polar solvents like DMSO, with kinetics controlled by reaction time and base strength (e.g., KOtBu vs. NaOH) .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted acridinones?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations (e.g., C-S-C vs. nitro-group alignment) may arise from polymorphism or solvent inclusion. Triangulate single-crystal XRD with solid-state NMR and Hirshfeld surface analysis to distinguish intrinsic structural features from experimental artifacts. For example, CCDC data (e.g., 2209381) for related compounds provide reference frameworks .

Q. How can researchers design experiments to probe the redox behavior of 4-nitro-1-(phenylthio)-9(10H)-acridinone?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆) identifies reduction potentials of the nitro group (−0.5 to −1.2 V vs. Ag/AgCl). Couple CV with in-situ UV-Vis to monitor intermediate species. Controlled potential electrolysis can isolate reduced forms (e.g., hydroxylamine derivatives) for further reactivity studies .

Data Analysis & Methodological Challenges

Q. How should researchers address missing physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer : Use predictive tools like ACD/Labs or EPI Suite to estimate logP and water solubility. Validate experimentally via shake-flask HPLC (for logP) or nephelometry. For thermal properties (melting point), DSC analysis at 10°C/min under nitrogen provides preliminary data, though purity must exceed 95% to avoid broadened transitions .

Q. What experimental controls are essential when studying the photostability of 4-nitro-1-(phenylthio)-9(10H)-acridinone?

  • Methodological Answer : Conduct UV irradiation studies (e.g., 365 nm, 10 mW/cm²) in quartz cells with inert atmosphere (N₂/Ar). Use actinometry (e.g., potassium ferrioxalate) to quantify photon flux. Monitor degradation via LC-MS and compare to dark controls. Include antioxidants (e.g., BHT) to assess radical-mediated pathways .

Synthesis & Mechanistic Insights

Q. Why does base-catalyzed thioetherification favor the 1-position over other sites on the acridinone core?

  • Methodological Answer : The nitro group at C4 deactivates adjacent positions (C2/C3) via resonance, directing nucleophilic attack to the less hindered C1. Steric maps (from molecular modeling) and Hammett σ⁺ values for substituents guide selectivity predictions. Competitive experiments with isotopic labeling (e.g., ¹³C-SPh) can validate mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.